N-(2,6-Dimethylphenyl)-2-methoxyacetamide
Overview
Description
N-(2,6-Dimethylphenyl)-2-methoxyacetamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a 2,6-dimethylphenyl group attached to a methoxyacetamide moiety
Mechanism of Action
Target of Action
N-(2,6-Dimethylphenyl)-2-methoxyacetamide is a complex compound that interacts with various targets in the body. Its primary target is the Tyrosine-protein kinase Lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex .
Mode of Action
The compound’s interaction with its targets involves a series of complex biochemical reactions. This inhibition disrupts the normal signaling pathways, leading to changes in cellular function .
Biochemical Pathways
The compound affects several biochemical pathways. It is believed that the compound’s interaction with the Tyrosine-protein kinase Lck disrupts T-cell receptor signaling pathways . This disruption can affect immune response and other related biological processes .
Pharmacokinetics
Similar compounds have been shown to be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability . The compound is metabolized primarily through N-acetylation and subsequent hydroxylation . More research is needed to fully understand the ADME properties of this compound.
Result of Action
Its inhibition of the tyrosine-protein kinase lck can disrupt normal cellular signaling, potentially affecting a range of cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-methoxyacetamide typically involves the acylation of 2,6-dimethylaniline with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as sodium acetate in an organic solvent like acetic acid. The reaction conditions include maintaining the temperature below 20°C to ensure selective substitution at the acyl carbon atom .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions. The product is typically purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Lidocaine: N-(2,6-Dimethylphenyl)-2-methoxyacetamide is structurally related to lidocaine, a well-known local anesthetic.
Procainamide: Another similar compound with antiarrhythmic properties.
Ranolazine: Shares structural similarities and is used as an anti-anginal medication
Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXYGGDIKKXTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024845 | |
Record name | N-(2,6-Dimethyl-phenyl)-2-methoxy-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-88-4 | |
Record name | N-(2,6-dimethylphenyl)-2-methoxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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